

EVOXINE: Application Notes and Protocols for Research Use

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Compound of Interest

Compound Name: EVOXINE

Cat. No.: B1219982

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Introduction

Evoxine is a furoquinoline alkaloid naturally occurring in various plant species, including *Evodia xanthoxyloides* and *Teclea gerrardii*.^{[1][2]} This document provides detailed application notes and protocols for the research use of **Evoxine**, focusing on its solubility, preparation of stock solutions, and its application in studying CO₂-induced immune suppression and antiparasmodial activity.

Physicochemical Properties and Solubility

Evoxine is an organic heterocyclic compound with known sedative and hypnotic effects.^[1] For research purposes, understanding its solubility is critical for the preparation of stock solutions and experimental design.

Data Presentation: **EVOXINE** Properties and Solubility

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₁ NO ₆	[3]
Molecular Weight	347.36 g/mol	[1]
Appearance	Solid powder	
Melting Point	154-155 °C	[4]
Solubility	Soluble in Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.	[3][4][5]
Storage	Store powder at +4°C or -20°C in a dark, dry place.	[5]

Preparation of EVOXINE Stock Solution

Due to its poor water solubility, **Evoxine** is typically dissolved in an organic solvent to prepare a concentrated stock solution for experimental use.[5] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[5]

Protocol 1: Preparation of 10 mM EVOXINE Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of **Evoxine** in DMSO for use in cell-based assays.

Materials:

- **Evoxine** powder
- High-purity Dimethyl sulfoxide (DMSO)
- Analytical balance
- Sterile microcentrifuge tubes

- Vortex mixer
- Sonicator (optional)

Procedure:

- Weighing: Accurately weigh 3.47 mg of **Evoxine** powder and transfer it to a sterile microcentrifuge tube.[\[5\]](#)
- Solvent Addition: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the **Evoxine** powder.[\[5\]](#)
- Dissolution: Securely cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.[\[5\]](#) If necessary, sonicate the solution briefly in a water bath to aid dissolution.[\[5\]](#) Visually inspect the solution to ensure there are no visible particles.[\[5\]](#)
- Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM in DMSO), preparation date, and initials. Store the stock solution at -20°C or -80°C for long-term storage.

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols for Research Use

Application 1: Investigating the Effect of **EVOXINE** on CO₂-Induced Immune Suppression

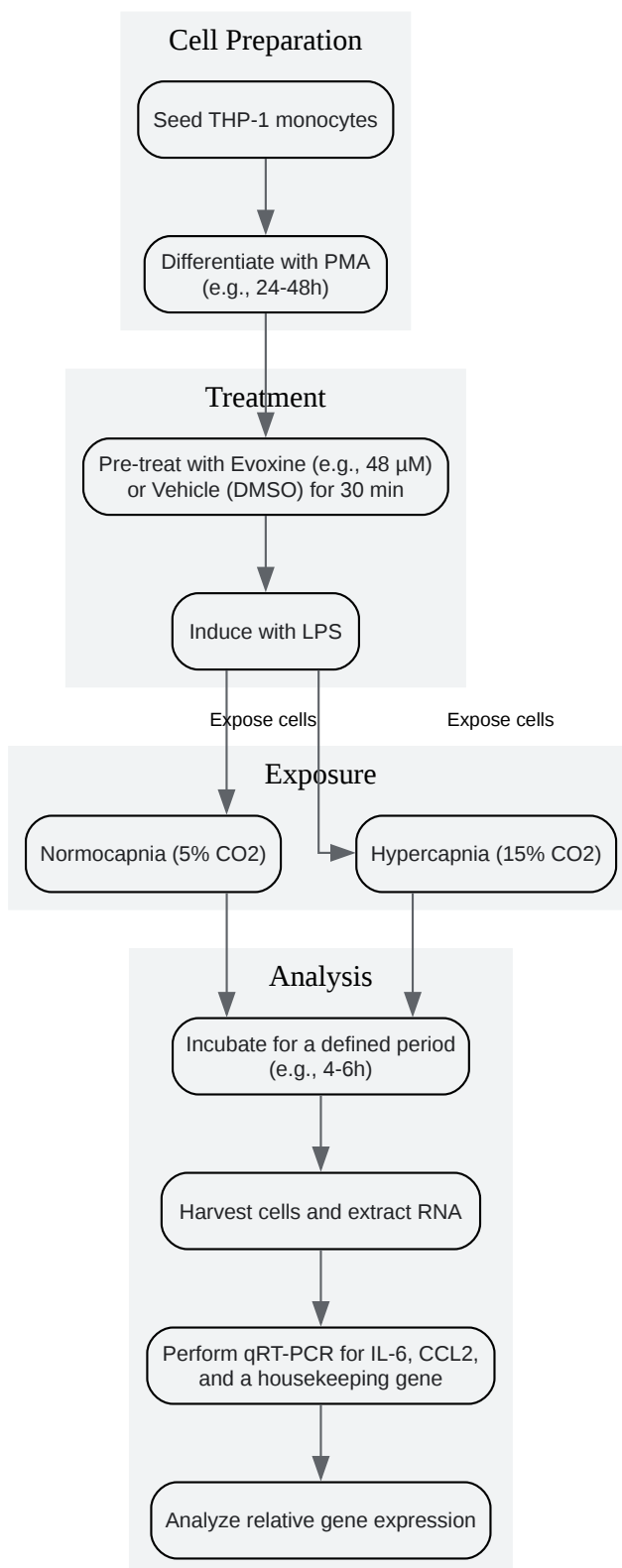
Evoxine has been identified as a small molecule that can counteract the immune-suppressive effects of elevated carbon dioxide (hypercapnia).[\[6\]](#)[\[7\]](#) It has been shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 in human THP-1 macrophages.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To determine the effect of **Evoxine** on the expression of pro-inflammatory cytokines in human THP-1 macrophage-like cells under hypercapnic conditions.

Materials:

- Human THP-1 monocytes
- Phorbol 12-myristate 13-acetate (PMA)
- RPMI-1640 cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS)
- **EVOXINE** stock solution (10 mM in DMSO)
- Cell culture plates (6-well or 12-well)
- Humidified incubator with CO₂ control (for normocapnia, e.g., 5% CO₂)
- Airtight experimental chamber or second incubator for elevated CO₂ (hypercapnia, e.g., 15% CO₂)
- RNA extraction kit
- qRT-PCR reagents and instrument

Experimental Workflow:



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Caption: Workflow for assessing **EVOXINE**'s effect on hypercapnia.

Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Seed the cells in appropriate culture plates and differentiate them into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
- **EVOXINE** Treatment:
 - Prepare working solutions of **Evoxine** in the cell culture medium. For example, a final concentration of 48 μ M can be used.^[6] Remember to include a vehicle control (DMSO at the same final concentration).
 - Pre-treat the differentiated THP-1 cells with the **Evoxine** working solution or vehicle control for 30 minutes.^[6]
- Induction and Hypercapnic Exposure:
 - Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
 - Immediately place the culture plates into two separate incubators: one with standard normocapnic conditions (5% CO₂) and another with hypercapnic conditions (e.g., 15% CO₂).^[6]
- Incubation and Cell Lysis:
 - Incubate the cells for a predetermined time (e.g., 4-6 hours) to allow for cytokine gene expression.
 - After incubation, wash the cells with PBS and lyse them for RNA extraction.
- Gene Expression Analysis:
 - Extract total RNA from the cell lysates using a commercial RNA extraction kit.

- Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL-6, CCL2, and a suitable housekeeping gene (e.g., GAPDH or ACTB).
- Analyze the data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative fold change in gene expression.

Expected Outcome: In the vehicle-treated group, hypercapnia is expected to suppress the LPS-induced expression of IL-6 and CCL2. In the **Evoxine**-treated group, this suppression is expected to be counteracted, with gene expression levels being closer to those observed under normocapnic conditions.

Application 2: Assessing the Antiplasmodial Activity of EVOXINE

Evoxine has demonstrated moderate activity against the chloroquine-sensitive D10 strain of *Plasmodium falciparum*, with a reported IC₅₀ value of 24.5 μ M.[3]

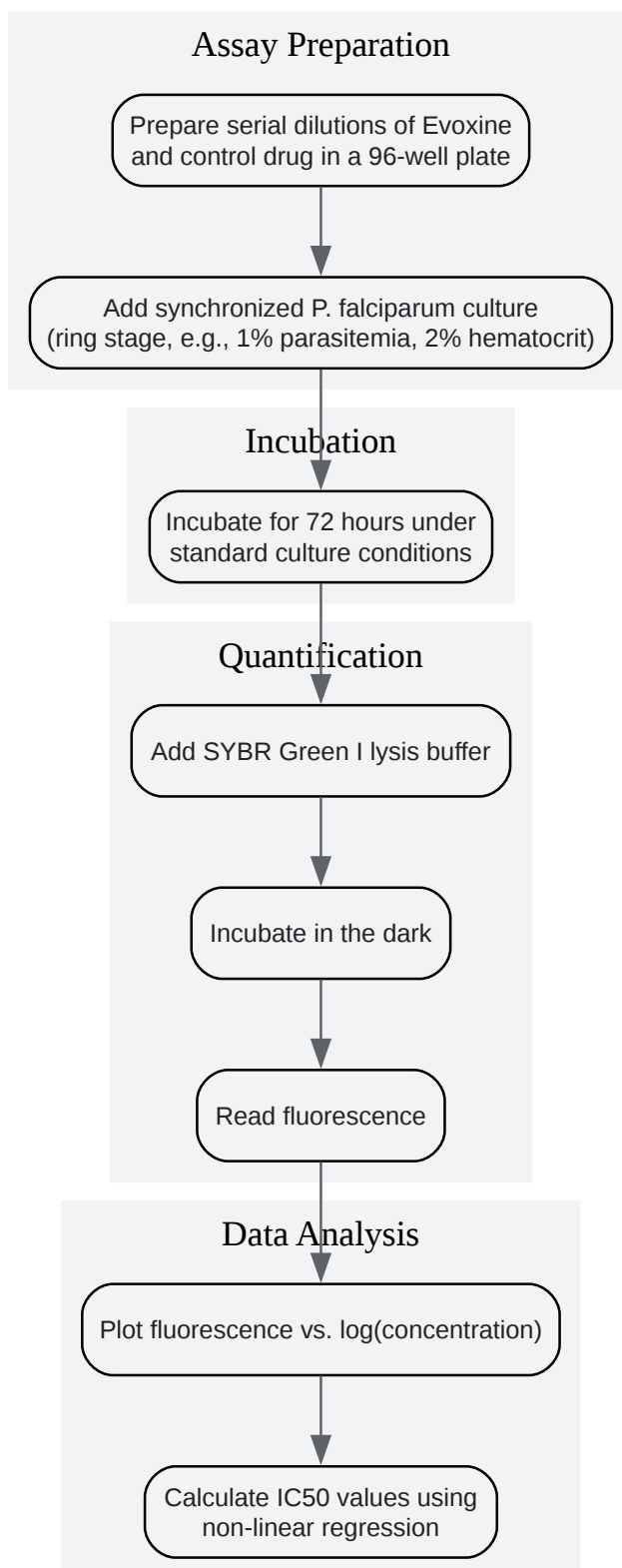
Objective: To determine the 50% inhibitory concentration (IC₅₀) of **Evoxine** against the erythrocytic stages of *Plasmodium falciparum*.

Materials:

- *P. falciparum* culture (e.g., D10 or 3D7 strain)
- Human erythrocytes (O+)
- RPMI-1640 medium supplemented with AlbuMAX or human serum
- **EVOXINE** stock solution (10 mM in DMSO)
- Standard antimalarial drug (e.g., Chloroquine) as a positive control
- 96-well microtiter plates
- SYBR Green I or other DNA-intercalating dye
- Lysis buffer

- Fluorescence plate reader

Experimental Workflow:



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Caption: Workflow for in vitro antiplasmodial assay.

Procedure:

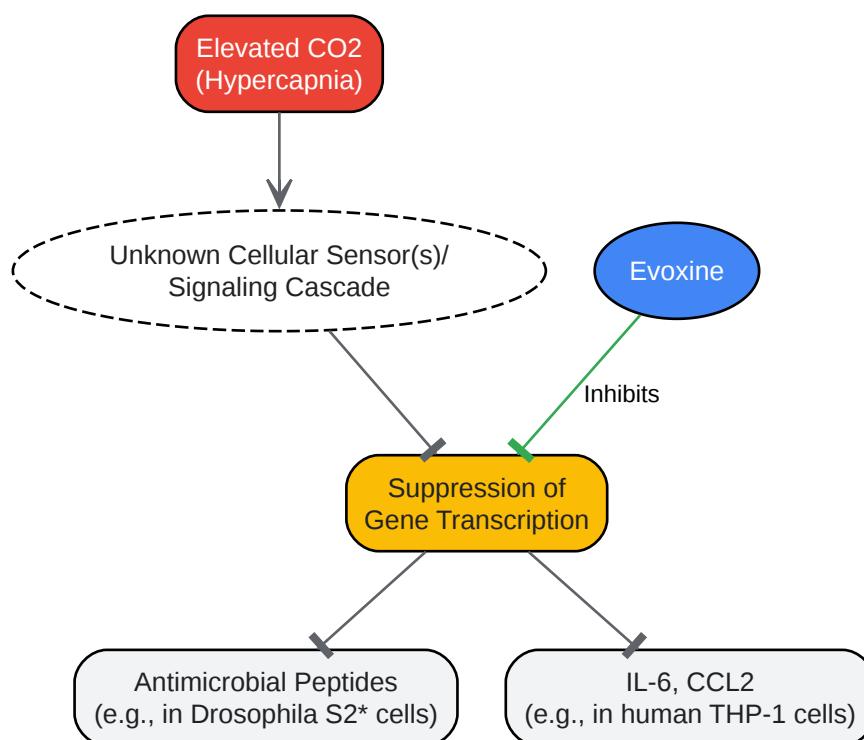
- Drug Plate Preparation:
 - Prepare serial dilutions of **Evoxine** in RPMI-1640 medium in a 96-well plate.
 - Include wells for a positive control (a known antimalarial drug like chloroquine), a negative control (parasitized erythrocytes without any drug), and a background control (non-parasitized erythrocytes).
- Parasite Culture Addition:
 - Prepare a synchronized culture of *P. falciparum* at the ring stage with a defined parasitemia (e.g., 1%) and hematocrit (e.g., 2%).
 - Add the parasite culture to each well of the drug plate.
- Incubation:
 - Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).
- Parasite Growth Quantification:
 - After incubation, lyse the erythrocytes and stain the parasite DNA using a fluorescent dye like SYBR Green I.
 - Read the fluorescence intensity using a plate reader.
- Data Analysis:
 - Subtract the background fluorescence from all readings.

- Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
- Determine the IC50 value by fitting the data to a non-linear regression model.

Mechanism of Action and Signaling Pathways

The precise molecular targets of **Evoxine** are not yet fully elucidated. However, current research indicates that it selectively counteracts CO₂-induced immune suppression.[6][8][9] It does not, for example, prevent the CO₂-induced activation of AMPK in rat lung epithelial cells, suggesting a specific mechanism of action.[6][9]

Hypothesized Signaling Pathway:



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